Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

uPA inhibition amiloride analog anticancer protease inhibitor

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) is a heterocyclic pyrazine diester derivative bearing an amino group at C-3 and chlorine substituents at C-5 and C-6. It serves as a commercially available, bench-stable building block whose primary documented differentiation lies in its function as the proximal starting material (compound in the modular synthesis of 2-amidino analogs of glycine-amiloride conjugates — a class of potent and selective urokinase-type plasminogen activator (uPA) protease inhibitors.

Molecular Formula C6H5Cl2N3O2
Molecular Weight 222.03 g/mol
CAS No. 1458-18-0
Cat. No. B046677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
CAS1458-18-0
Synonyms3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Methyl Ester;  Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate; 
Molecular FormulaC6H5Cl2N3O2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C(=N1)Cl)Cl)N
InChIInChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)
InChIKeyUSYMCUGEGUFUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) – A Strategic Pyrazine Ester with Distinct uPA-Targeted Synthetic Utility


Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) is a heterocyclic pyrazine diester derivative bearing an amino group at C-3 and chlorine substituents at C-5 and C-6. It serves as a commercially available, bench-stable building block whose primary documented differentiation lies in its function as the proximal starting material (compound 3) in the modular synthesis of 2-amidino analogs of glycine-amiloride conjugates — a class of potent and selective urokinase-type plasminogen activator (uPA) protease inhibitors [1]. Beyond its role as a key synthetic intermediate, it is also a certified reference standard for amiloride impurity profiling (Amiloride Impurity 3), enabling robust analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial amiloride production [2]. These two distinct uses — one in medicinal chemistry and one in pharmaceutical quality control — establish a dual-use value proposition that is not replicated by closely related pyrazine esters.

Why Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate Cannot Be Replaced by Readily Available Pyrazine Analogs


Superficially similar pyrazine-2-carboxylate esters — including monochloro, dechloro, and free acid variants — differ critically in their regiochemical substitution pattern, which dictates both their downstream synthetic trajectory and their accepted regulatory identity. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate possesses the complete 3-amino-5,6-dichloro pharmacophore required for elaboration into amiloride-based uPA inhibitors, where the C(6)-chloro substituent is a known determinant of enzyme inhibitory potency [1]. In contrast, the monochloro analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) is not employed in the uPA inhibitor pathway but instead serves as a reagent for designing aminopyrazine-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a structurally and therapeutically distinct target . Furthermore, the free acid form (3-amino-5,6-dichloropyrazine-2-carboxylic acid) lacks the methyl ester protection necessary for the selective ester-to-amide transformation that defines the key synthetic step in uPA inhibitor assembly [1]. From a regulatory standpoint, only this specific compound is recognized as Amiloride Impurity 3 under pharmacopoeial guidelines, making it the sole acceptable reference standard for impurity-tracking methods in amiloride manufacturing [2]. Generic substitution thus introduces synthetic risk, alters target selectivity, and fails regulatory identity requirements.

Quantitative Differentiation Evidence for Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate Against its Closest Analogs


uPA Inhibitor Synthetic Intermediate: Potency Contribution of the 5,6-Dichloro Pharmacophore

The compound (assigned as 'commercially available amino-dichloropyrazine ester 3') is the documented starting material for constructing C(5)-glycyl-amiloride derivatives that inhibit human urokinase-type plasminogen activator (uPA). The resulting lead compound 14 (Am-C(5)-Gly-OBn) achieves an IC50 of 3 μM against uPA, while the dechlorinated counterpart 1-H exhibits a >15-fold reduction in potency (IC50 47 μM), directly quantifying the essential contribution of the C(6)-chloro substituent retained from the starting ester [1]. Amiloride itself (IC50 7 μM) is fully substituted at C(6) with chlorine, confirming that the dichloro pattern of the title compound is a non-negotiable prerequisite for potent uPA engagement [1].

uPA inhibition amiloride analog anticancer protease inhibitor

Selectivity Window: uPA vs. tPA and Trypsin Superfamily Proteases

Compounds derived from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate demonstrate a wide selectivity margin for uPA over tissue plasminogen activator (tPA), plasmin, and trypsin. The benzyl ester lead 14 (uPA IC50 3 μM) shows no measurable inhibition of plasmin or trypsin (IC50 >250 μM) and only marginal activity against tPA (IC50 >190 μM), yielding a uPA:tPA selectivity index exceeding 63-fold [1]. In contrast, amiloride itself (uPA IC50 7 μM, tPA IC50 220 μM) displays a narrower 31-fold selectivity window [1]. This selectivity profile is a consequence of the specific C(5)-glycyl and C(2)-amidine/benzyl ester modifications that are only accessible from the 5,6-dichloro starting scaffold.

protease selectivity uPA selectivity off-target profiling

Partition of Kinase Targeting Pathways: Dichloro Ester for uPA vs. Monochloro Ester for MK-2

The substitution pattern on the pyrazine ring directly routes the compound into divergent drug discovery programs. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) is exclusively utilized in the uPA protease inhibitor pathway [1]. Its monochloro analog, methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3), is instead a documented reagent for designing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a serine/threonine kinase involved in inflammatory signaling . The additional C(5)-chloro substituent on the title compound introduces steric and electronic properties that disfavor MK-2 binding while enabling the selective nucleophilic aromatic substitution chemistry required for amiloride-type uPA inhibitor assembly. This bifurcation is confirmed by the distinct chemical routes and target screens reported for each compound class.

kinase inhibitor target selectivity pyrazine scaffold

Regulatory Identity: Certified Amiloride Impurity 3 Reference Standard

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is officially designated as Amiloride Impurity 3 and is supplied with detailed characterization data (NMR, MS, HPLC) compliant with USP and EP guidelines [1]. It supports analytical method development, method validation (AMV), quality control (QC) for ANDAs, and commercial production of amiloride HCl. Analytical-grade purity specifications are typically ≥97% (HPLC), with a confirmed melting point of 227–230 °C (lit.), density 1.586 g/cm³, and solubility in chloroform, dichloromethane, and DMSO [2]. The monochloro analog and the free acid form lack this official impurity designation and are not acceptable for pharmacopoeial impurity-tracking methods.

reference standard impurity profiling analytical method validation

Physicochemical and Handling Advantages of the Methyl Ester Form

The methyl ester form provides a balance of organic solvent solubility (soluble in methanol, ethanol, dichloromethane, DMSO; insoluble in water) that facilitates homogeneous reaction conditions during the critical ester-to-amide transformation step reported by Massey et al. (2012) [1]. The free acid analog (3-amino-5,6-dichloropyrazine-2-carboxylic acid) requires additional activation steps (e.g., coupling reagents) for amidation and introduces the risk of decarboxylation at elevated temperatures, whereas the methyl ester undergoes direct and selective ammonolysis when kept cold [2]. The melting point (227–230 °C) and predicted boiling point (357.3 °C) indicate adequate thermal stability for standard laboratory handling, with storage as a solid at ambient temperature [3].

solubility synthetic accessibility ester vs. acid

Proven Application Scenarios for Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate Based on Differentiated Evidence


Multi-Step Synthesis of Potent and Selective uPA Inhibitors for Oncology Research

The compound serves as the entry point (compound 3) in the published synthesis of C(2)-amidine and C(2)-benzyl ester glycine-amiloride conjugates achieving uPA IC50 values of 3–7 μM with >63-fold selectivity over tPA [1]. Research groups targeting uPA-driven cancer metastasis, particularly breast, brain (U87 malignant glioma), prostate, and lung cancers with elevated uPA/uPAR expression, can directly adopt this validated route. The C(6)-chloro group of the starting ester is non-removable during the synthesis and is mandatory for maintaining sub-10 μM uPA potency [1].

Amiloride HCl Impurity Profiling and Method Validation for ANDA Submissions

As Amiloride Impurity 3, the compound is used as a certified reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify the methyl ester byproduct in amiloride HCl drug substance and finished pharmaceutical products [2]. It carries full characterization data (NMR, MS, HPLC ≥97%) and traceability to USP/EP pharmacopoeial standards, meeting the requirements of ICH Q3A/Q3B impurity guidelines and supporting ANDA filings or commercial batch release testing [2][3].

Differentiated Kinase Selectivity Mapping: uPA Protease vs. MK-2 Kinase Pathways

The dichloro substitution pattern of the title compound (CAS 1458-18-0) channels synthetic efforts toward the uPA protease axis, whereas the monochloro analog (CAS 1458-03-3) is dedicated to MK-2 kinase inhibitor programs . Research organizations maintaining parallel protease and kinase pipelines can use this property to ensure scaffold-appropriate allocation — purchasing the dichloro ester for uPA-focused projects and the monochloro ester for MK-2-focused projects — thereby avoiding cross-contamination of chemical matter and assay results [1].

Ester-Protected Intermediate for Selective Amidation and Peptide Conjugation

The methyl ester group enables a controlled one-step ester-to-amide transformation with cold ammonia (avoiding C(5)-chloro displacement), a critical step that differentiates this compound from the free acid form [1]. This selective reactivity supports the construction of glycine-conjugated amiloride derivatives (compounds 1, 6, 11, 12, 14) for structure–activity relationship (SAR) studies around uPA potency and selectivity, without requiring laborious protecting group strategies on the pyrazine ring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.